1-Butanol

Description

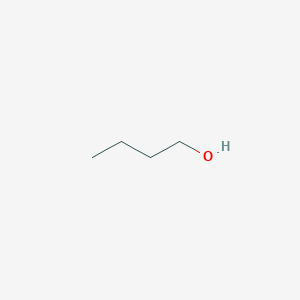

Structure

3D Structure

Propriétés

IUPAC Name |

butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPLDYGYMQRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O, Array, CH3CH2CH2CH2OH, C4H9OH | |

| Record name | N-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/277 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | butan-1-ol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Butan-1-ol | |

| Description | Chemical information link to Wikipedia. | |

| Record name | butyl alcohol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Butanol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021740 | |

| Record name | 1-Butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl alcohol is a colorless liquid. Used in organic chemical synthesis, plasticizers, detergents, etc., Liquid; Water or Solvent Wet Solid, Colorless liquid with a strong, characteristic, mildly alcoholic odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid/vinous odour, Colorless liquid with a strong, characteristic, mildly alcoholic odor. | |

| Record name | N-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/277 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/6/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-BUTYL ALCOHOL (N-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/490 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0076.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

243.9 °F at 760 mmHg (USCG, 1999), 117.6 °C, 117 °C, 243 °F | |

| Record name | N-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/277 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ALCOHOL (N-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/490 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0076.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

84 °F (USCG, 1999), 37 °C, 98 °F, 37 °C (closed cup), Flash point: 28.89 degrees C, closed cup, 29 °C c.c., 84 °F | |

| Record name | N-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/277 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ALCOHOL (N-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/490 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0076.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

9 % (NIOSH, 2023), For more Solubility (Complete) data for N-BUTYL ALCOHOL (17 total), please visit the HSDB record page., In water, 68 g/L at 25 °C, In water, 6.32X10+4 mg/L at 25 °C, Miscible with many organic solvents, Very soluble in acetone; miscible with ethanol and ethyl ether, > 10% in benzene, 63.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 7.7, miscible with alcohol, ether, organic solvents, 1 ml in 15 ml water, 9% | |

| Record name | N-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/277 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/6/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | n-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0076.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.81 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8098 at 20 °C/4 °C, PERCENT IN SATURATED AIR 0.86 (25 °C); DENSITY OF SATURATED AIR: 1.01 (AIR= 1), Liquid heat capacity = 0.566 BTU/lb-F at 75 °F; Liquid thermal conductivity = 1.028 BTU-inch/hr-sq ft-F at 75 °F; Saturated vapor density = 0.00145 lb/cu ft at 75 °F; Ideal gas heat capacity = 0.354 BTU/lb-F at 75 °F, Relative density (water = 1): 0.81, 0.807-0.809, 0.81 | |

| Record name | N-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/277 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/6/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-BUTYL ALCOHOL (N-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/490 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0076.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.6 (Air = 1), Relative vapor density (air = 1): 2.6 | |

| Record name | N-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

15.51 mmHg (USCG, 1999), 7.0 [mmHg], 7.0 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.58, 15.51 mmHg, 6 mmHg | |

| Record name | N-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/277 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ALCOHOL (N-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/490 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0076.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

71-36-3, 35296-72-1 | |

| Record name | N-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/277 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanols | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035296721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PJ61P6TS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ALCOHOL (N-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/490 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-129 °F (USCG, 1999), -88.6 °C, -89.8 °C, -90 °C, -129 °F | |

| Record name | N-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/277 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ALCOHOL (N-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/490 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0076.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Production Methodologies for 1 Butanol

Biotechnological Production of 1-Butanol

Microbial Fermentation Processes

Acetone-Butanol-Ethanol (ABE) Fermentation

Substrate Utilization Capabilities in ABE Fermentation

The shift towards low-cost and non-food feedstocks is crucial for the economic viability and sustainability of this compound production. Glycerol and syngas have emerged as significant alternative substrates.

Glycerol: Glycerol, an abundant byproduct of biodiesel production, is a highly promising feedstock for this compound fermentation. Clostridium pasteurianum is a primary bacterial species capable of converting glycerol into n-butanol, along with 1,3-propanediol (B51772) (PDO) and ethanol (B145695) acs.orgresearchgate.netmdpi.comuah.edu. Research has shown that C. pasteurianum can achieve butanol production of approximately 9 g/L to over 11 g/L from crude glycerol, with yields exceeding 0.21 g butanol per gram of glycerol consumed, particularly under optimized conditions such as pH control and in situ product recovery mdpi.com. The product distribution can be influenced by fermentation conditions, with butanol formation often favored due to its higher energy yield mdpi.com.

Another engineered microorganism, Klebsiella pneumoniae, has also been explored for this compound production from glycerol. Modified CoA-dependent and 2-keto acid pathways were established in K. pneumoniae for this purpose. The 2-keto acid pathway generally showed higher titers compared to the CoA-dependent pathway in this host, with specific this compound yields of 51.58 mg-BuOH per gram of cell achieved via the 2-keto acid pathway rsc.org.

Syngas: Syngas, a mixture primarily composed of carbon monoxide (CO), carbon dioxide (CO2), and hydrogen (H2), can be generated from various biomass sources and organic waste, making it a valuable non-food feedstock semanticscholar.orgcelignis.com. Certain Clostridium species, such as Clostridium autoethanogenum and Clostridium ljungdahlii, are known for their ability to consume syngas and produce biofuels, although butanol production from these strains is typically lower and often accompanied by ethanol and acetate (B1210297) celignis.com.

Mixed microbial cultures have shown promise in enhancing this compound production from syngas. For instance, a bacterial mixture dominated by Alkalibaculum bacchi and Clostridium propionicum was able to produce 1.0 g/L of this compound from syngas, alongside 6.0 g/L of 1-propanol (B7761284) and 8.0 g/L of ethanol researchgate.net.

Algae and Corn Stover: Algae and corn stover are recognized as significant non-food and renewable biomass sources for biofuel production, including alcohols researchgate.net. While extensive research focuses on their conversion into fermentable sugars or syngas, direct and specific high-titer this compound production from these raw feedstocks via microbial fermentation is an ongoing area of development.

Table 1: this compound Production from Low-Cost and Non-Food Feedstocks

| Feedstock | Microorganism | This compound Titer (g/L) | Yield (g/g feedstock) | Reference |

| Glycerol | Clostridium pasteurianum | >11 | >0.21 (g/g glycerol consumed) | mdpi.com |

| Glycerol | Klebsiella pneumoniae (2-keto acid pathway) | 0.0287 | 0.0516 (mg-BuOH/g cell) | rsc.org |

| Syngas | Alkalibaculum bacchi & Clostridium propionicum (mixed culture) | 1.0 | Not specified | researchgate.net |

Utilizing CO2 as a direct carbon source for this compound production offers an attractive approach to address energy and environmental challenges by closing the carbon cycle nih.govresearchgate.netijmret.org. Cyanobacteria, as photoautotrophic microorganisms, are particularly well-suited for this purpose due to their ability to fix CO2 using sunlight as energy rsc.org.

Further advancements in engineered Synechococcus elongatus have shown the potential for direct photosynthetic production of this compound by artificially engineering ATP consumption to drive the thermodynamically unfavorable initial condensation step of acetyl-CoA to acetoacetyl-CoA pnas.orggoogle.com. Substituting bifunctional aldehyde/alcohol dehydrogenase (AdhE2) with separate butyraldehyde (B50154) dehydrogenase (Bldh) and NADPH-dependent alcohol dehydrogenase (YqhD) increased this compound production by four-fold pnas.org. Oxygen tolerance was also enhanced by substituting PduP from Salmonella enterica for Bldh, leading to this compound titers of 404 mg/L in S. elongatus google.com.

Cyanobacterium Synechocystis PCC 6803: Through multi-level modular engineering, including gene and enzyme optimization, carbon flux rewiring, and photosynthetic central carbon metabolism rewriting, engineered Synechocystis PCC 6803 has achieved a cumulative this compound titer of 4.8 g/L with a maximal rate of 302 mg/L/day from CO2, representing the highest reported production from CO2 to date rsc.org.

Table 2: this compound Production from CO2 by Cyanobacteria

| Microorganism | Pathway Modifications | This compound Titer (mg/L) | Maximal Rate (mg/L/day) | Reference |

| Synechococcus elongatus PCC 7942 | Modified CoA-dependent, Ter, Polyhistidine-tag | 14.5 | Not specified | researchgate.net |

| Synenechococcus elongatus PCC 7942 | ATP consumption, Bldh/YqhD substitution | 404 | Not specified | pnas.orggoogle.com |

| Synechocystis PCC 6803 | Modular engineering (gene/enzyme, carbon flux) | 4800 (cumulative) | 302 | rsc.org |

Recombinant Microbial Hosts for this compound Production

The transfer of this compound biosynthetic pathways into various recombinant microbial hosts offers significant advantages, including higher growth rates, improved genetic tractability, and enhanced tolerance to the product, compared to native Clostridium species asm.orgoup.com.

Engineered Escherichia coli Strains for this compound Synthesis

Escherichia coli is a widely studied and highly amenable host for metabolic engineering due to its well-characterized genetics and robust growth asm.orgresearchgate.net. Significant progress has been made in engineering E. coli for this compound production, primarily through the clostridial CoA-dependent pathway and the keto-acid pathway.

CoA-Dependent Pathway: Researchers have successfully constructed modified clostridial CoA-dependent this compound pathways in E. coli. A key strategy involves replacing the oxygen-sensitive Clostridium acetobutylicum butyryl-CoA dehydrogenase complex (Bcd-EtfAB) with trans-enoyl-coenzyme A (CoA) reductase (Ter) to provide an irreversible reaction and utilize NADH as the direct reducing equivalent asm.orgresearchgate.netfrontiersin.org. Furthermore, creating NADH and acetyl-CoA "driving forces" by deleting competing fermentation reactions (e.g., ethanol, lactate, succinate) and major acetyl-CoA-consuming enzymes (e.g., phosphate (B84403) acetyltransferase) has dramatically improved production google.comasm.orgd-nb.info. This approach has led to high-titer anaerobic this compound production in E. coli, reaching 15-30 g/L with yields of 70-88% of the theoretical maximum google.comasm.org. Self-regulated systems based on endogenous fermentation regulatory elements have also been developed, achieving titers of 10 g/L in 24 hours d-nb.info.

Keto-Acid Pathway: An alternative approach involves engineering E. coli to produce this compound via the keto-acid pathway, which utilizes intermediates from the microorganism's native amino-acid pathways nih.gov. By converting glucose to 2-ketobutyrate (an intermediate for isoleucine biosynthesis) and then to this compound through heterologous decarboxylase and dehydrogenase enzymes, a titer of 2 g/L of this compound (with a nearly 1:1 ratio of butanol and propanol) has been achieved nih.gov.

Table 3: this compound Production by Engineered Escherichia coli Strains

| Pathway Type | Key Engineering Strategies | This compound Titer (g/L) | Yield | Reference |

| CoA-dependent | Ter, NADH & Acetyl-CoA driving forces | 15-30 | 70-88% theoretical | google.comasm.org |

| CoA-dependent | Self-regulated fermentation | 10 | 0.25 g/g glucose | d-nb.info |

| Keto-acid | Deregulation of amino-acid biosynthesis, elimination of competing pathways | 2 | ~1:1 butanol:propanol | nih.gov |

Engineering in Other Host Organisms (e.g., Saccharomyces cerevisiae, Pseudomonas putida, Bacillus subtilis, Lactobacillus brevis)

Beyond E. coli, various other microbial hosts have been engineered to produce this compound, leveraging their unique metabolic capabilities and tolerance characteristics.

Saccharomyces cerevisiae: Saccharomyces cerevisiae, commonly known as baker's yeast, is an attractive host due to its robust industrial history, powerful genetic tools, and inherent tolerance to higher alcohols ijeab.comoup.comsci-hub.se. While S. cerevisiae naturally produces isobutanol, the this compound synthesis pathway is not well-established in wild strains sci-hub.se. Engineered S. cerevisiae strains have been developed using two main strategies:

Endogenous Pathway Utilization: An endogenous this compound pathway in S. cerevisiae has been discovered and engineered. Deletion of the adh1Δ gene allowed S. cerevisiae to accumulate over 120 mg/L of this compound from glucose illinois.edu. Further engineering, including overexpression of pathway enzymes and elimination of competing pathways, achieved a titer of 242.8 mg/L illinois.edunih.gov. This endogenous production is dependent on threonine catabolism, similar to fusel alcohol production via the Ehrlich pathway oup.comillinois.edu.

Heterologous Clostridial Pathway Expression: The clostridial this compound pathway has been transferred into S. cerevisiae. This involves converting acetyl-CoA to acetoacetyl-CoA via native thiolase (ERG10) and then expressing foreign genes for enzymes to convert acetoacetyl-CoA to this compound ijeab.com. While initial attempts yielded lower titers (e.g., 2.0 mg/L), further optimization has led to higher reported concentrations, with one study achieving 835.0 mg/L ijeab.com.

Pseudomonas putida: Pseudomonas putida is a non-pathogenic soil bacterium known for its versatile metabolism and high native tolerance to toxic substances, making it a promising host for biofuel production d-nb.infoaiche.orgresearchgate.net. The biosynthetic pathway from Clostridium acetobutylicum has been introduced into P. putida for n-butanol production d-nb.info. While P. putida can degrade n-butanol, strategies like knocking out degradation genes are being explored to increase yields d-nb.info. Initial efforts to transfer the CoA-dependent this compound pathway to P. putida resulted in titers around 580 mg/L asm.org.

Bacillus subtilis: Bacillus subtilis is another suitable host due to its tolerance and extensive substrate utilization ability tandfonline.comnih.govnih.gov. While often engineered for isobutanol production (e.g., 2.62 g/L), it has also been used for this compound. Initial studies on heterologous this compound production in B. subtilis reported titers of 120 mg/L asm.org. Its high tolerance to butanol (up to 5% v/v) and adaptability make it a potential host for further engineering nih.gov.

Lactobacillus brevis: Lactobacillus brevis, a heterofermentative lactic acid bacterium, has been metabolically engineered to synthesize butanol. By cloning genes from the Clostridium acetobutylicum bcs-operon (encoding enzymes like crotonase, butyryl-CoA-dehydrogenase, and 3-hydroxybutyryl-CoA dehydrogenase) and the thl gene (thiolase) into L. brevis, recombinant strains were able to synthesize up to 300 mg/L (4.1 mM) of butanol from glucose asm.orgnih.govigem.wiki. L. brevis is noted for its relatively higher tolerance to n-butanol compared to many other strains nih.gov.

Table 4: this compound Production by Engineered Other Host Organisms

| Host Organism | Pathway Type | This compound Titer (mg/L) | Reference |

| Saccharomyces cerevisiae | Endogenous Pathway | 242.8 | illinois.edunih.gov |

| Saccharomyces cerevisiae | Heterologous Clostridial Pathway | 835.0 | ijeab.com |

| Pseudomonas putida | Heterologous Clostridial Pathway | 580 | asm.org |

| Bacillus subtilis | Heterologous Clostridial Pathway | 120 | asm.org |

| Lactobacillus brevis | Heterologous Clostridial Pathway | 300 | asm.orgnih.gov |

Synthetic Biology Approaches and Pathway Reconstruction

Synthetic biology plays a pivotal role in designing and optimizing non-native metabolic pathways for enhanced this compound production. This involves reconstructing existing pathways and introducing novel enzymatic steps to improve flux, overcome thermodynamic limitations, and enhance cofactor balance nih.govresearchgate.net.

The CoA-dependent pathway, naturally employed by Clostridium species, is a primary target for synthetic biology modifications due to its high efficiency in chain elongation google.comfrontiersin.org. The pathway involves a series of CoA-activated intermediates, with acetyl-CoA serving as the building block asm.orgfrontiersin.orgrsc.org.

Key modifications and considerations in CoA-dependent pathway reconstruction include:

Overcoming Thermodynamic Bottlenecks: The initial step of the CoA-dependent pathway, the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, is thermodynamically unfavorable pnas.orggoogle.com. Synthetic biology approaches have addressed this by engineering ATP consumption to drive this reaction forward, as demonstrated in cyanobacteria pnas.orggoogle.com. Alternatively, using malonyl-CoA biosynthesis in combination with decarboxylative carbon chain elongation can irreversibly trap carbon flux into acetoacetyl-CoA formation google.com.

Enzyme Selection and Optimization: Replacing native or less efficient enzymes with heterologous counterparts that have better catalytic efficiency or cofactor preference is a common strategy asm.orgrsc.org. For instance, in E. coli and cyanobacteria, the trans-enoyl-CoA reductase (Ter) from Treponema denticola has been widely used to replace the oxygen-sensitive butyryl-CoA dehydrogenase/electron transferring flavoprotein (Bcd/EtfAB) complex, which is often a limiting step in heterologous hosts and utilizes reduced ferredoxin pnas.orggoogle.comasm.orgfrontiersin.org. Ter utilizes NADH, which is more readily available in some engineered hosts pnas.orgasm.org.

Cofactor Balance and Driving Forces: The CoA-dependent pathway for this compound synthesis consumes a significant amount of reducing power, typically NADH pnas.orgasm.orgd-nb.info. Synthetic biology strategies focus on creating NADH and acetyl-CoA driving forces to direct metabolic flux towards this compound asm.orgresearchgate.net. This can involve deleting competing NADH-consuming pathways (e.g., mixed-acid fermentation in E. coli) to accumulate NADH, or deleting major acetyl-CoA-consuming enzymes to increase acetyl-CoA availability asm.org.

Pathway Reversal and de novo Design: The CoA-dependent pathway essentially operates as a reversal of β-oxidation pnas.orgfrontiersin.orgresearchgate.net. Synthetic biology allows for the reconstruction of this pathway, or even the design of de novo pathways, to optimize the conversion of precursors to this compound frontiersin.orgnih.gov. For example, the inverted aerobic fatty acid β-oxidation pathway has been explored in E. coli researchgate.net.

Table 5: Key Enzyme Modifications in CoA-Dependent this compound Pathway

| Enzyme/Step | Original Enzyme (Example) | Engineered Replacement (Example) | Impact | Reference |

| Crotonyl-CoA reduction | Butyryl-CoA dehydrogenase/EtfAB (Bcd/EtfAB) | trans-enoyl-CoA reductase (Ter) | Bypasses oxygen sensitivity, utilizes NADH, improves flux | nih.govpnas.orggoogle.comasm.orgresearchgate.netfrontiersin.org |

| Butyraldehyde reduction | Bifunctional aldehyde/alcohol dehydrogenase (AdhE2) | Butyraldehyde dehydrogenase (Bldh) + NADPH-dependent alcohol dehydrogenase (YqhD) | Increased this compound production, cofactor preference shift to NADPH | pnas.org |

| Acetoacetyl-CoA formation | Thiolase (AtoB) | Malonyl-CoA biosynthesis + decarboxylative chain elongation | Overcomes thermodynamic unfavorability, irreversibly traps carbon flux | google.com |

The keto-acid pathway represents a distinct route for this compound production, diverging from the traditional coenzyme A (CoA)-dependent pathway. This pathway typically utilizes 2-ketobutyrate as an intermediate, which undergoes chain elongation to 2-ketovalerate through the action of leucine (B10760876) biosynthesis enzymes. Subsequently, 2-ketovalerate is decarboxylated and reduced to yield this compound. pnas.orgnih.gov This pathway can also be extended to produce longer-chain alcohols like 1-hexanol. pnas.orgnih.gov

Research has demonstrated the feasibility of engineering microorganisms, such as Escherichia coli, to produce this compound and 1-propanol via the keto-acid pathway. researchgate.netfrontiersin.org In one study, an E. coli strain was engineered to convert glucose to 2-ketobutyrate, a common intermediate in isoleucine biosynthesis. This intermediate was then converted to this compound through reactions involved in the synthesis of the unnatural amino acid norvaline. researchgate.netnih.gov Systematic improvements, including deregulation of amino-acid biosynthesis and elimination of competing pathways, led to a production titer of 2 g/L with a nearly 1:1 ratio of butanol and propanol. researchgate.netnih.gov

Another approach involved the threonine-based ketoacid (TBK) pathway in Saccharomyces cerevisiae, where threonine catabolism to 2-ethylmalate precedes cytosolic conversion to n-butanol. d-nb.info While some studies suggested the TBK pathway's involvement in endogenous butanol synthesis, more recent findings indicate that endogenous butanol production in certain S. cerevisiae strains relies on glycine (B1666218) metabolism via an α-ketovalerate intermediate. d-nb.info

The efficient production of this compound, particularly via the CoA-dependent pathway, often faces thermodynamic challenges, especially at the initial condensation step of two acetyl-CoA molecules to form acetoacetyl-CoA, which is thermodynamically unfavorable. pnas.orgnih.gov To overcome this, engineered ATP consumption has been utilized as a driving force to push this reaction forward. pnas.orgnih.govnih.govoup.com For instance, in cyanobacteria Synechococcus elongatus PCC 7942, artificially engineered ATP consumption enabled direct photosynthetic production of this compound. pnas.orgnih.govnih.gov This involved converting acetyl-CoA to malonyl-CoA at the expense of ATP, followed by a thermodynamically favorable decarboxylative condensation with another acetyl-CoA to form acetoacetyl-CoA. oup.com

Cofactor availability and regeneration are also critical driving forces in metabolic flux for this compound synthesis. The CoA-dependent pathway requires 4 moles of NADH to synthesize 1 mole of this compound from acetoacetyl-CoA. nih.gov In photosynthetic organisms like cyanobacteria, which primarily produce NADPH, altering cofactor preference from NADH to NADPH can significantly aid this compound production. pnas.orgnih.gov Substitution of NADH-dependent enzymes with NADPH-dependent ones, such as replacing 3-hydroxybutyryl-CoA dehydrogenase (Hbd) with Ralstonia eutropha acetoacetyl-CoA reductase (PhaB), which utilizes NADPH, has shown to increase this compound production. pnas.orgnih.gov Similarly, replacing a bifunctional aldehyde/alcohol dehydrogenase (AdhE2) with separate butyraldehyde dehydrogenase (Bldh) and NADPH-dependent alcohol dehydrogenase (YqhD) increased this compound production by four-fold in Synechococcus elongatus PCC 7942. pnas.orgnih.govnih.govgoogle.com These strategies highlight the importance of ATP and cofactor driving forces in metabolic engineering to optimize product formation. pnas.orgnih.govnih.govgoogle.com

Enzymatic Bioconversion and Cell-Free Systems for this compound Production

Enzymatic bioconversion and cell-free systems offer promising alternatives to traditional cell-based fermentation for this compound production, providing advantages such as simplified process control, reduced byproduct formation, and operation under harsher conditions. nih.govjscimedcentral.com Unlike cellular systems, cell-free approaches eliminate the need to maintain cell viability, allowing for higher product yields. jscimedcentral.com

Artificial Enzyme Cascades and Solvent-Tolerant Enzyme Variants

Artificial enzyme cascades involve assembling a series of enzymes in vitro to catalyze multi-step reactions, mimicking natural metabolons. nih.govresearchgate.netnih.gov This approach allows for targeted production of this compound, overcoming limitations associated with cellular systems like end-product toxicity and unproductive metabolic side reactions. nih.govjscimedcentral.com For instance, a modular, in vitro enzyme cascade for n-butanol production from glucose has been described, which, similar to cell-based systems, involves 16 different enzyme activities for glycolysis and an artificial solventogenesis utilizing thermostable enzyme variants. nih.gov

The co-localization of functionally related enzymes within artificial metabolons, often achieved by targeting multi-enzyme cascade reactions onto inclusion bodies (IBs) in Escherichia coli, has been shown to enhance this compound production. researchgate.netnih.gov One study demonstrated a 1.5-fold increase in in vivo this compound synthesis from glucose using engineered E. coli with a cellulose (B213188) binding domain (CBD) IB-based metabolon, compared to E. coli expressing the enzymes alone. nih.gov In vitro productivity of this system was 7.9-fold higher than metabolon-free enzymes. nih.gov

The use of solvent-tolerant enzyme variants is crucial for industrial applications, as this compound can be toxic to microorganisms and inhibit enzyme activity at higher concentrations. nih.govjscimedcentral.com Engineering or selecting enzymes that maintain activity in the presence of elevated product concentrations is a key strategy to improve titers and yields in both cell-based and cell-free systems.

Minimized Cofactor Utilization Strategies

Minimizing cofactor utilization and developing efficient cofactor recycling strategies are vital for the economic viability of cell-free this compound production. The natural clostridial n-butanol biosynthesis pathway is complex, involving multiple reaction steps and several cofactors, including NAD(P)H and Coenzyme A (CoA), as well as ATP-dependent steps. nih.govjscimedcentral.com Designing simplified pathways that reduce the number of required cofactors can significantly decrease the molecular complexity and cost of cell-free reaction cascades. nih.govjscimedcentral.com

One approach involves designing enzyme cascades that utilize a single redox couple, such as NAD+/NADH, as a unified electron shuttle, thereby simplifying the system and reducing the need for multiple cofactor regeneration pathways. jscimedcentral.com Research has explored biochemical processes for cell-free n-butanol production that involve as few as three enzyme activities, aiming to eliminate the need for acetyl-CoA and simplify redox and energy balancing. nih.gov

Chemical and Catalytic Synthesis of this compound

Beyond biological routes, chemical and catalytic synthesis methods offer alternative avenues for this compound production, often leveraging readily available feedstocks and robust catalytic systems.

Catalytic Conversion of Bioethanol to this compound

The catalytic conversion of bioethanol to this compound has garnered significant attention as an attractive route to upgrade bio-derived ethanol into a higher-value fuel and chemical feedstock. cardiff.ac.ukosti.govresearchgate.netrsc.org This transformation typically occurs via the Guerbet reaction, a well-known process for the C-C bond formation of alcohols. cardiff.ac.ukresearchgate.netnih.govacs.orgthuenen.demdpi.com

The Guerbet reaction mechanism for ethanol to this compound generally involves four key steps: cardiff.ac.ukresearchgate.netacs.orgresearchgate.net

Dehydrogenation of ethanol to acetaldehyde (B116499). cardiff.ac.ukresearchgate.netnih.govacs.orgresearchgate.net

Aldol (B89426) condensation of two acetaldehyde molecules to form 3-hydroxybutyraldehyde (acetaldol). cardiff.ac.ukresearchgate.netacs.orgresearchgate.net

Dehydration of 3-hydroxybutyraldehyde to crotonaldehyde (B89634). cardiff.ac.ukresearchgate.netacs.orgresearchgate.net

Hydrogenation of crotonaldehyde to this compound. cardiff.ac.ukresearchgate.netnih.govacs.orgresearchgate.net

An ideal catalyst for this reaction should possess both hydrogenation/dehydrogenation activity and facilitate the aldol-addition and dehydration steps. acs.org Both homogeneous and heterogeneous catalytic systems have been explored for this conversion. cardiff.ac.ukresearchgate.netrsc.orgnih.gov

Homogeneous Catalysis: Homogeneous catalysts, such as Iridium and Ruthenium complexes, have shown excellent selectivity towards this compound under relatively mild reaction conditions. cardiff.ac.ukresearchgate.netrsc.orgacs.orgnih.govrsc.org For example, a ruthenium-based system achieved a 28% yield of n-butanol with 57% selectivity at 80 °C, even tolerating feedstock ratios found in fermentation broth. osti.gov Another ruthenium complex provided 7% ethanol conversion with 86% n-butanol selectivity at 150 °C. rsc.org Iridium complexes have also demonstrated high efficiency, with one complex achieving up to 98 TON (turnover number) with high selectivity at 120 °C. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts are widely studied due to their ease of separation and recovery. Common heterogeneous catalysts include:

Metal Oxides: Basic metal oxides like MgO, or mixtures of MgO with other basic metal oxides, have been used, with some achieving n-butanol selectivity up to 70% at low conversion. cardiff.ac.uk Hydrotalcite-derived mixed metal oxides (e.g., MgAlO) are promising due to their high surface area and tunable acid-base properties. mdpi.com Strong basic centers, often hosted in Mg-O sites, are crucial for enolate formation, which is a rate-limiting step in aldol condensation. mdpi.com

Supported Metal Catalysts: Catalysts based on supported metals, such as Ni/Al2O3, have shown good performance. A Ni/Al2O3 catalyst (20.7 wt% Ni) provided 25% ethanol conversion with 80% selectivity to n-butanol after 72 hours at 250 °C. cardiff.ac.ukmdpi.com Other studies reported Ni/La2O3/γ-Al2O3 mixed oxide systems yielding up to 38% higher alcohols with 51% selectivity to n-butanol. cardiff.ac.uk Copper- and nickel-doped porous metal oxides have also shown promising results, with conversion values up to 62.4% and this compound yields of 18.7% to 21.1%, maintaining a selectivity of 72%. acs.org Calcium carbide (CaC2) has also been reported as a superior catalyst, achieving a this compound yield of 24.5% with 62.4% ethanol conversion at 275–300 °C. nih.gov

Table 1: Examples of Catalytic Conversion of Bioethanol to this compound

| Catalyst System | Reaction Conditions | Ethanol Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Source |

| Ni/Al2O3 (20.7 wt% Ni) | 250 °C, 72 h, autogenous pressure | 25 | 80 | 20 | cardiff.ac.ukmdpi.com |

| Ru complex ([Ru(bipyOH)]) | 80 °C, aqueous solution | - | 57 | 28 | osti.gov |

| Ni/La2O3/γ-Al2O3 (8 wt% Ni, 9 wt% La) | 230 °C, 10 h | - | 51 (to n-butanol) | 38 (total higher alcohols) | cardiff.ac.uk |

| Cu10Ni10-PMO | 310 °C, 6 h | 62.4 | 72 | 21.1 | acs.org |

| CaC2 | 275–300 °C | 62.4 | - | 24.5 | nih.gov |

| Ir complex (0.01 mol%) | 120 °C, with 1,7-octadiene (B165261) and NaOEt | - | High (98 TON) | - | rsc.org |

| [RuCl2(η6-p-cymene)]2 (0.1 mol%) | 150 °C | 7 | 86 | 6.02 | rsc.org |

Note: Some values are approximate or derived from given data.

The efficiency of these catalytic systems is influenced by factors such as the balance of acid-base sites on the catalyst, reaction temperature, and the presence of promoters. researchgate.netmdpi.com Ethanol dehydrogenation has been identified as a rate-limiting step in the Guerbet mechanism, with an activation energy of 150 KJ/mol. msu.edu

Guerbet Reaction Pathways and Mechanisms

The Guerbet reaction is a crucial chemical transformation for upgrading lower-value alcohols, such as ethanol, into more valuable longer-chain alcohols like this compound. rsc.org This reaction is considered environmentally sustainable as it can utilize renewable feedstocks, potentially reducing reliance on fossil fuels. rsc.org

The mechanism of the Guerbet reaction for synthesizing this compound from ethanol involves several key steps:

Dehydrogenation: Ethanol is first dehydrogenated to form acetaldehyde. mdpi.comscispace.commdpi.com

Aldol Condensation: Two molecules of acetaldehyde undergo aldol condensation to yield 3-hydroxybutanal. mdpi.commdpi.com

Dehydration: The 3-hydroxybutanal then dehydrates to form crotonaldehyde (2-butenal). mdpi.commdpi.com

Hydrogenation: Finally, the α,β-unsaturated aldehyde (crotonaldehyde) is hydrogenated to produce the desired this compound. mdpi.commdpi.com

This multi-step transformation requires a multifunctional catalytic system that can facilitate dehydrogenation, aldol condensation, dehydration, and hydrogenation. mdpi.comgoogle.com Side reactions, such as the formation of diethyl ether or ethyl acetate, can occur, necessitating selective catalysis to favor this compound production. mdpi.com

Catalyst Development and Optimization

Effective catalysts for the Guerbet reaction require a balanced combination of acidic and basic sites, along with dehydrogenation/hydrogenation activity. mdpi.com Both homogeneous and heterogeneous catalysts have been explored for this transformation. rsc.org